5-Azaspiro[2.4]heptan-1-amine dihydrochloride
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Overview
Description
5-Azaspiro[2.4]heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing an amine group and a halogenated carbon chain. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reactive species under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
5-Azaspiro[2.4]heptan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: A related compound with a similar spirocyclic structure but lacking the amine group.
5-Azaspiro[2.4]heptan-1-ol: A derivative with a hydroxyl group instead of an amine group.
5-Azaspiro[2.4]heptan-1-one: A ketone derivative with a carbonyl group in place of the amine group.
Uniqueness
5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
5-Azaspiro[2.4]heptan-1-amine dihydrochloride, commonly referred to as (1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride, is a bicyclic compound within the azaspiro family. This compound has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C6H12Cl2N2
- Molecular Weight : Approximately 185.1 g/mol
- Structure : The compound features a spirocyclic structure that incorporates a nitrogen atom, contributing to its unique chemical and biological properties.
Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. The primary mechanisms include:
- Receptor Modulation : It has been shown to interact with serotonin and dopamine receptors, suggesting implications for mood regulation and cognitive function.
- Enzyme Inhibition : The compound exhibits inhibitory effects on bacterial DNA-gyrase, an enzyme critical for bacterial DNA replication, highlighting its potential as an antibacterial agent.
Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Neuropharmacology | Modulates neurotransmitter systems, potentially influencing mood and cognition. |
Antibacterial Properties | Inhibits bacterial DNA-gyrase, indicating potential use in treating bacterial infections. |
Enzyme Interaction | Affects various enzymes involved in biochemical pathways, which may lead to therapeutic applications. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Interaction Study : A study demonstrated that the compound modulates serotonin receptor activity, which may have implications for mood disorders. The research indicated that specific dosages could enhance serotonin signaling pathways in animal models.
- Antibacterial Efficacy : In vitro studies revealed that derivatives of this compound showed significant inhibition of bacterial growth in strains resistant to conventional antibiotics. This suggests a potential role in developing new antibacterial therapies.
- Pharmacokinetics Research : Ongoing research aims to elucidate the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
(1R,3S)-5-Azaspiro[2.4]heptan-1-amine | 150516-49-7 | Different stereochemistry affecting biological activity |
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine | 150736-21-3 | Similar structure but distinct pharmacological effects |
5-Thiaspiro[2.4]heptan-1-amine | Not specified | Contains sulfur instead of nitrogen |
The distinct stereochemistry of this compound significantly influences its interaction with biological targets compared to its analogs.
Properties
CAS No. |
150543-40-1 |
---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
OZUUGZHRALMJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2N.Cl.Cl |
Origin of Product |
United States |
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